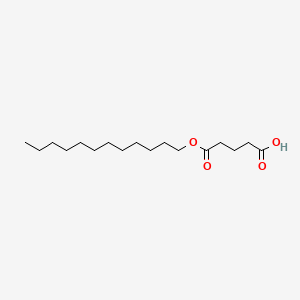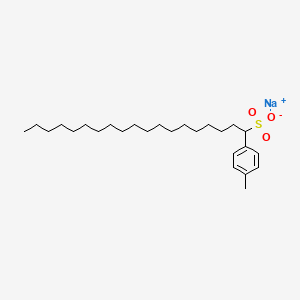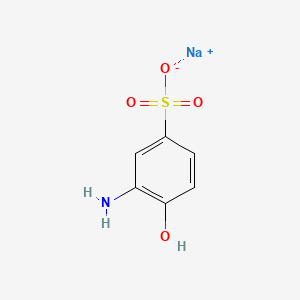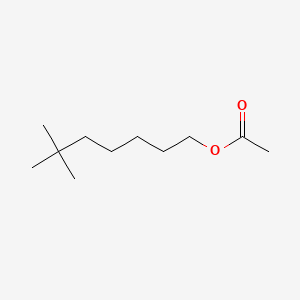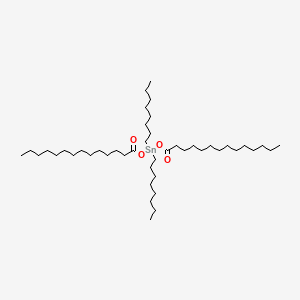
Bis(myristoyloxy)dioctylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(myristoyloxy)dioctylstannane: is an organotin compound with the molecular formula C44H88O4Sn and a molecular weight of 799.9 g/mol . This compound is characterized by the presence of tin (Sn) bonded to two octyl groups and two myristoyloxy groups. It is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(myristoyloxy)dioctylstannane typically involves the reaction of dioctyltin oxide with myristic acid. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(myristoyloxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The myristoyloxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Dioctyltin hydrides and other reduced tin compounds.
Substitution: Various substituted tin compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(myristoyloxy)dioctylstannane is used as a reagent in organic synthesis and as a catalyst in various chemical reactions .
Biology: In biological research, it is used to study the effects of organotin compounds on cellular processes and as a tool for investigating tin-based biochemistry .
Industry: In industrial applications, this compound is used as a stabilizer in the production of plastics and as an additive in coatings and paints .
Wirkmechanismus
The mechanism of action of bis(myristoyloxy)dioctylstannane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of tin-thiol bonds, which can alter the structure and function of proteins .
Vergleich Mit ähnlichen Verbindungen
- Dioctyltin oxide
- Dioctyltin dichloride
- Bis(triphenylstannyl) oxide
Comparison: Bis(myristoyloxy)dioctylstannane is unique due to the presence of myristoyloxy groups, which impart specific chemical properties and reactivity. Compared to dioctyltin oxide and dioctyltin dichloride, this compound has enhanced solubility in organic solvents and different reactivity patterns. The presence of myristoyloxy groups also influences its biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
85938-41-6 |
|---|---|
Molekularformel |
C44H88O4Sn |
Molekulargewicht |
799.9 g/mol |
IUPAC-Name |
[dioctyl(tetradecanoyloxy)stannyl] tetradecanoate |
InChI |
InChI=1S/2C14H28O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;2*1-3-5-7-8-6-4-2;/h2*2-13H2,1H3,(H,15,16);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
BLHUPIVWFSPGQO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


